

Introduction: The Role of NMR in Modern Structural Elucidation

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Compound of Interest

Compound Name: *Chroman-8-carbaldehyde*

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In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For researchers in drug development and organic synthesis, mastering the interpretation of NMR spectra is fundamental. This guide provides a detailed, field-proven analysis of the ^1H and ^{13}C NMR spectra of **Chroman-8-carbaldehyde**, a key heterocyclic scaffold. We will move beyond a simple peak listing to explain the causal factors behind the observed chemical shifts and coupling constants, offering a practical framework for structural verification.

The power of NMR lies in its ability to probe the magnetic properties of atomic nuclei, primarily ^1H (proton) and ^{13}C . Each unique nucleus within a molecule resonates at a slightly different frequency when placed in a strong magnetic field, providing a "fingerprint" of its chemical environment.^{[1][2]} This guide will dissect that fingerprint for **Chroman-8-carbaldehyde**, comparing experimental data with established principles to provide a definitive spectral assignment.

Molecular Structure and Atom Numbering

To ensure clarity in our spectral assignment, we will use the systematic numbering convention for the chroman ring system as illustrated below. This structure is the foundation for interpreting the connectivity and spatial relationships revealed by the NMR data.

Caption: Structure of **Chroman-8-carbaldehyde** with IUPAC numbering.

Part 1: ^1H NMR Spectral Analysis

The ^1H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).[1][3]

Experimental Data: ^1H NMR (400 MHz, CDCl_3) δ : 10.41 (s, 1H), 7.64-7.63 (dd, $J=8.1, 1.5$ Hz, 1H), 7.25 (d, $J=5.13$ Hz, 1H), 6.89 (t, $J=7.3$ Hz, 1H), 4.30 (t, $J=5.1$ Hz, 2H), 2.83 (t, $J=6.2$ Hz, 2H), 2.09-2.03 (m, 2H).[4]

Data Summary and Assignment

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment	Rationale
10.41	Singlet (s)	-	1H	Aldehyde H	<p>The strong deshielding effect of the carbonyl group places this proton in a characteristic downfield region (9-10 ppm).^[5] It has no adjacent protons, resulting in a singlet.</p>
7.64-7.63	Doublet of Doublets (dd)	8.1, 1.5	1H	H-7	<p>This aromatic proton is ortho to the electron-withdrawing aldehyde group, shifting it downfield. It shows ortho coupling (~8.1 Hz) to H-6 and meta coupling (~1.5 Hz) to H-5.</p>

7.25	Doublet (d)	5.13	1H	H-5	This aromatic proton is ortho to the ether oxygen. It is split by the adjacent H-6. The provided J-value seems low for typical ortho-coupling and may represent a more complex or averaged interaction.
6.89	Triplet (t)	7.3	1H	H-6	This aromatic proton is coupled to two neighbors, H-5 and H-7. The similar ortho-coupling constants result in a triplet-like pattern. Its chemical shift is upfield relative to H-5 and H-7 due to being meta to both

the aldehyde and ether oxygen.

4.30	Triplet (t)	5.1	2H	H-2 (CH ₂)	These protons are on a carbon adjacent to the electron-withdrawing ether oxygen (benzylic ether), shifting them downfield. ^[6] They are split into a triplet by the two adjacent H-3 protons.
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2.83	Triplet (t)	6.2	2H	H-4 (CH ₂)	These benzylic protons are adjacent to the aromatic ring and are split into a triplet by the two neighboring H-3 protons.
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2.09-2.03	Multiplet (m)	-	2H	H-3 (CH ₂)	These aliphatic protons are coupled to both the H-2 and H-4
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protons, resulting in a complex multiplet. Their position is upfield as they are furthest from the deshielding aromatic ring and heteroatoms.

Part 2: ^{13}C NMR Spectral Analysis (Predicted)

While direct experimental data for the ^{13}C NMR of **Chroman-8-carbaldehyde** was not found in the initial search, a reliable assignment can be predicted based on established chemical shift ranges and data from analogous chroman derivatives.^{[7][8][9]} The ^{13}C spectrum is proton-decoupled, meaning each unique carbon atom appears as a single line.^[2] Based on the molecule's lack of symmetry, all 10 carbon atoms are expected to be chemically non-equivalent, yielding 10 distinct signals.

Predicted Data Summary and Assignment

Predicted Shift (δ , ppm)	Carbon Assignment	Rationale
~190-193	Aldehyde C=O	Carbonyl carbons in aldehydes are strongly deshielded and appear significantly downfield, typically in the 190-200 ppm range.[10]
~160-162	C-8a	This aromatic carbon is directly attached to the electronegative ether oxygen, causing a strong downfield shift.[10]
~136-138	C-7	Aromatic CH carbon ortho to the electron-withdrawing aldehyde group, resulting in a downfield shift.
~130-132	C-4a	This quaternary aromatic carbon is part of the fused ring system. Its chemical shift is influenced by its position adjacent to the aliphatic portion.
~125-128	C-5	Aromatic CH carbon. Its shift is influenced by its ortho position to the ether linkage within the heterocyclic ring.
~121-124	C-8	This quaternary aromatic carbon is substituted with the aldehyde group. Its signal is often weaker due to the lack of a Nuclear Overhauser Effect (NOE) enhancement.[11]
~118-120	C-6	Aromatic CH carbon. Typically the most upfield of the aromatic CH signals due to its

		relative position to the substituents.
~65-68	C-2 (CH ₂)	This aliphatic carbon is directly bonded to the ether oxygen, causing a significant downfield shift into the 50-90 ppm range typical for carbons in ethers. [10] [12]
~24-27	C-4 (CH ₂)	Benzylic carbon adjacent to the aromatic ring, typically found in the 20-30 ppm range.
~21-23	C-3 (CH ₂)	Standard aliphatic carbon, expected to be the most upfield signal as it is shielded from the direct influence of heteroatoms or π-systems.

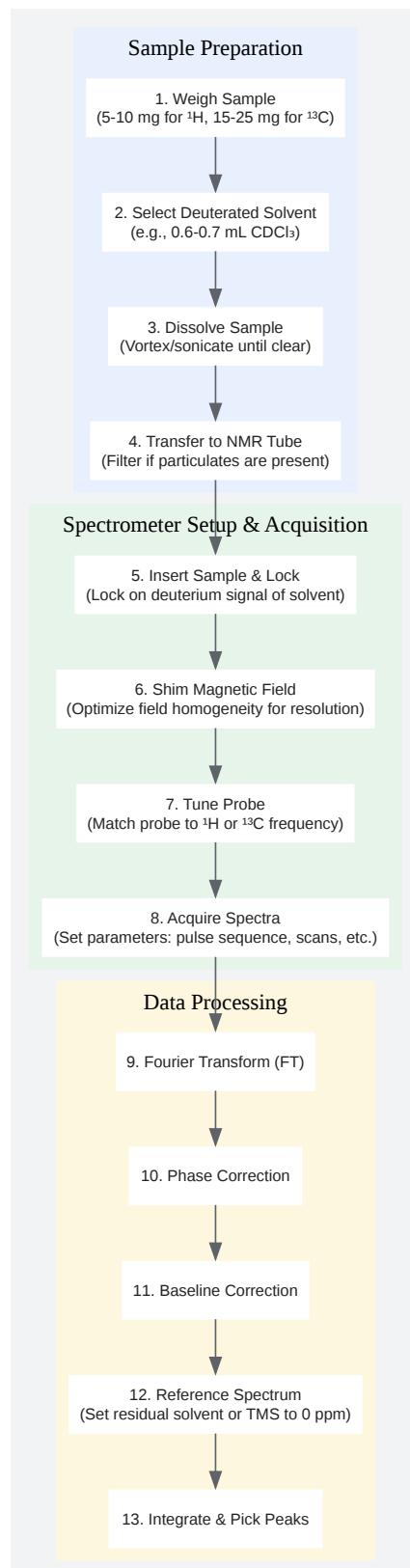
Comparison with Alternative Analytical Techniques

While ¹H and ¹³C NMR are powerful, their findings can be corroborated by other methods:

- **2D NMR Spectroscopy:** Techniques like COSY (Correlation Spectroscopy) would definitively show the coupling between H-2/H-3 and H-3/H-4 in the aliphatic chain, and H-5/H-6 and H-6/H-7 in the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) would link each proton signal directly to its attached carbon, confirming the assignments made in the tables above. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations over 2-3 bonds, for instance, linking the aldehyde proton to the C-7 and C-8 carbons, cementing the structure.[\[13\]](#)
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₀H₁₀O₂) by providing a highly accurate mass measurement.
- **Infrared (IR) Spectroscopy:** IR would show characteristic absorption bands for the C=O stretch of the aldehyde (~1680-1700 cm⁻¹) and the C-O-C stretch of the ether (~1230-1270 cm⁻¹).

Standard Operating Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and data integrity. The following outlines a standard workflow for acquiring high-quality NMR data for a small organic molecule like **Chroman-8-carbaldehyde**.



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Caption: Standard workflow for NMR data acquisition and processing.

Detailed Steps:

- Sample Preparation: Accurately weigh 5-10 mg of **Chroman-8-carbaldehyde** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3).^[1] Ensure the sample is fully dissolved to prevent spectral artifacts. Transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field.
- Shimming: The magnetic field is homogenized (shimmed) across the sample volume to ensure sharp, well-resolved peaks. This is a critical step for obtaining high-quality data.
- ^1H Acquisition: A standard single-pulse experiment is typically sufficient. For a 400 MHz spectrometer, 8-16 scans are usually adequate for a sample of this concentration, providing a good signal-to-noise ratio in under 5 minutes.
- ^{13}C Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used. Due to the low natural abundance of ^{13}C (1.1%), more scans are required.^[14] A typical acquisition may involve several hundred to a few thousand scans and can take from 20 minutes to several hours, depending on the sample concentration.

Conclusion

The comprehensive analysis of the ^1H NMR spectrum, complemented by a predictive assignment of the ^{13}C spectrum, provides a robust structural confirmation for **Chroman-8-carbaldehyde**. The experimental ^1H data aligns perfectly with the expected electronic and spin-spin coupling effects dictated by the molecule's architecture.^[4] By integrating this empirical data with foundational NMR principles and predictive methodologies, researchers can confidently assign the structure of this and related chroman derivatives, facilitating progress in medicinal chemistry and materials science.

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